Niobium n-butoxide

Description

Significance of Metal Alkoxides in Precursor Chemistry

Metal alkoxides are a class of chemical compounds with a metal atom bonded to one or more alkoxy groups (-OR, where R is an alkyl group). They are central to precursor chemistry, particularly in sol-gel processes, for synthesizing high-purity and homogenous metal oxide materials. The sol-gel method allows for the creation of materials with a high degree of purity, fine particle size, controlled porosity, and large specific surface area at low temperatures, which is energy-efficient and suitable for thermally sensitive compounds. researchgate.net The versatility of metal alkoxides stems from their reactivity, particularly their hydrolysis and condensation reactions, which can be carefully controlled to dictate the structure and properties of the final material. The size and steric hindrance of the alkyl groups can influence the rate of these reactions; for instance, precursors with larger organic groups tend to have slower hydrolysis rates. rsc.org This controlled reactivity enables the fabrication of complex materials such as thin films, fibers, and porous frameworks for a wide range of applications, including catalysis, electronics, and energy storage. researchgate.netrsc.orglabpartnering.orggoogle.com

Academic Research Focus on Niobium n-butoxide as a Versatile Precursor

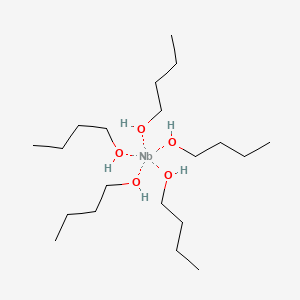

This compound (Nb(OCH₂CH₂CH₂CH₃)₅) is frequently selected by researchers as a precursor for synthesizing niobium-based materials due to its favorable chemical characteristics. thermofisher.inchemicalbook.inthermofisher.commyfisherstore.com Its slower hydrolysis rate compared to other niobium alkoxides, such as ethoxides and isopropoxides, allows for more controlled generation of niobium oxide species during synthesis. rsc.org This control is critical for managing the condensation process and the formation of Nb-O-Nb bonds, ultimately influencing the morphology and properties of the resulting nanomaterial. rsc.org

Academic research has demonstrated the versatility of this compound in a variety of synthesis methodologies to create functional materials:

Sol-Gel Synthesis: This is the most common method utilizing this compound. It is used to produce materials like nanoporous titanium niobium oxides for lithium-ion battery anodes and niobia-silica membranes. labpartnering.orgmdpi.com In a typical process, the alkoxide precursor is dissolved in a solvent, often an alcohol, and then undergoes hydrolysis and condensation to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a solid network). researchgate.netlabpartnering.org For example, porous lithium niobate (LiNbO₃) particles have been synthesized by aging a solution of this compound in ethanol (B145695) within a humid environment to form a gel-like precursor, which is then treated hydrothermally with lithium hydroxide (B78521) and calcined. rsc.orgresearchgate.net

Electrospinning: This technique is used to produce ultrafine fibers. In one study, this compound was mixed with a carrier polymer in a sol-gel process to create a solution that was then electrospun to yield niobia/carbon nonwoven textiles. rsc.org Subsequent heat treatment (carbothermal reduction) converted these into niobium carbide/carbon (NbC/C) nanocomposite fibers with very small diameters. rsc.org

Non-hydrolytic Sol-Gel: Researchers have also employed non-hydrolytic sol-gel processes where this compound is reacted with other metal alkoxides, such as aluminum t-butoxide, in a water-free environment to create mixed metal oxide sols. google.com This method is used to produce high-K dielectric materials. google.com

The research highlights the adaptability of this compound in fabricating materials with specific structural and functional properties.

| Material Synthesized | Precursors Used | Synthesis Method | Key Finding/Application | Reference |

| Niobium Carbide/Carbon (NbC/C) Nanofibers | This compound, carrier polymer | Sol-gel and Electrospinning | Produced ultrafine fibers (65 ± 36 nm) with high surface area, preserving fiber integrity after carbothermal reduction. rsc.org | rsc.org |

| Porous Lithium Niobate (LiNbO₃) Particles | This compound, Lithium hydroxide monohydrate | Hydrothermal process | Formed uniform, porous particles with tunable diameter for applications as contrast agents, biosensors, and in nonlinear optics. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Nanoporous Titanium Niobium Oxide | This compound, Titanium sol-gel precursor | Sol-gel | Created anodic compositions for potential use in lithium-ion batteries. labpartnering.org | labpartnering.org |

| Niobia-Silica (Nb/SiO₂) Membranes | This compound, Tetraethyl orthosilicate (B98303) (TEOS) | Sol-gel | Incorporation of niobium improved the hydrothermal stability of the microporous silica (B1680970) membranes. mdpi.com | mdpi.com |

| Tantalum and Niobium Aluminates | This compound, Aluminum alkoxide | Non-hydrolytic sol-gel | Produced hydrated mixed metal oxide sols for creating high-K dielectric thin films. google.com | google.com |

Scope of Current Scholarly Investigations

Current research continues to leverage this compound as a precursor to develop advanced materials for emerging technologies. The focus is on fine-tuning material properties at the nanoscale to meet the demands of sophisticated applications. google.com Key areas of investigation include:

Energy Storage: A significant area of research is the development of anode materials for lithium-ion batteries. labpartnering.org Scientists are using this compound to create nanoporous niobium oxides (Nb₂O₅) and mixed metal oxides, as these materials offer potential for high performance and stability. labpartnering.orgmdpi.comresearchgate.net Niobium pentoxide is the most studied form due to its chemical stability and optical properties. mdpi.comresearchgate.net

Catalysis: Niobium-based materials are effective catalysts for numerous reactions, including pollution control and dehydration/hydration reactions. d-nb.info Research is ongoing to synthesize niobium oxide catalysts with high purity and specific surface structures using this compound to enhance catalytic activity and selectivity. d-nb.infomdpi.com The photocatalytic properties of materials derived from this precursor are also being explored for environmental applications, such as the degradation of organic dyes. mdpi.com

Advanced Coatings and Electronics: this compound is a key precursor for producing dielectric films and structures with controlled properties. thermofisher.inchemicalbook.inmyfisherstore.com Investigations are focused on creating thin films of niobium oxides and mixed oxides (e.g., with titanium or aluminum) for applications in optical filters, waveguides, and high-K dielectric capacitors. google.commdpi.com The ability to create uniform, high-purity films via sol-gel methods is critical for the performance of these electronic and photonic devices. mdpi.com

The overarching goal of these scholarly investigations is to harness the controlled reactivity of this compound to design and fabricate next-generation materials with superior performance for technological innovation. google.comdataintelo.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H50NbO5 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

butan-1-ol;niobium |

InChI |

InChI=1S/5C4H10O.Nb/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

InChI Key |

OMBQVKDAXPUDBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Nb] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Pathways for Niobium n-butoxide

The synthesis of this compound can be achieved through several established chemical routes. These methods are designed to produce the compound with high purity and in good yield, which is essential for its application as a precursor.

Direct synthesis methods involve the reaction of a niobium source directly with n-butanol or a related reagent to form the alkoxide. Two primary routes are prominent: the reaction of niobium pentachloride with n-butanol and the electrochemical dissolution of niobium metal.

NbCl₅ + 5 n-BuOH → Nb(OBuⁿ)₅ + 5 HCl

A base, such as ammonia (B1221849) (NH₃), is often used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and facilitating purification by precipitating ammonium (B1175870) chloride (NH₄Cl), which can be filtered off. google.com

Another direct method is the electrochemical synthesis, which involves the anodic dissolution of a niobium metal anode in an electrolyte solution of absolute n-butanol containing a supporting electrolyte. researchgate.netelectrochemsci.org This technique is considered a promising and direct conversion method for producing metal alkoxides. electrochemsci.org It avoids the use of halide precursors, offering a route to high-purity products. researchgate.net

Table 1: Summary of Direct Synthetic Routes for this compound

| Method | Primary Reactants | Key Conditions & Reagents | Byproducts |

|---|---|---|---|

| Reaction from Niobium Halide | Niobium pentachloride (NbCl₅), n-Butanol (CH₃(CH₂)₃OH) | Anhydrous solvent (e.g., heptane), HCl scavenger (e.g., NH₃) | Hydrogen Chloride (HCl), Ammonium Chloride (NH₄Cl) |

| Electrochemical Synthesis | Niobium metal (anode), n-Butanol | Supporting electrolyte (e.g., tetraethylammonium (B1195904) bromide), anhydrous conditions | Hydrogen gas (at cathode) |

Solvent-mediated preparations, such as the sol-gel process, utilize this compound as a precursor, which is dissolved in an organic solvent. nih.gov While this is an application of the compound, the principles are relevant to its synthesis. The choice of solvent is critical for controlling hydrolysis and condensation rates. This compound is miscible with various hydrocarbons, ketones, and esters, providing flexibility in reaction and processing design. chemicalbook.inthermofisher.in

For the synthesis from niobium pentachloride, an inert solvent like heptane (B126788) is often employed. google.com The reaction is typically performed at controlled temperatures, for instance, below 40°C, to manage the exothermic nature of the alcoholysis. google.com Yield optimization hinges on effectively removing the HCl byproduct. The introduction of ammonia gas into the reaction mixture to precipitate NH₄Cl is a key strategy. google.com Subsequent filtration of the salt and distillation of the solvent and excess alcohol leaves the crude this compound, which can then be purified by vacuum distillation. google.com

Comparative Analysis with Other Niobium Alkoxide Analogues

This compound is one of several niobium alkoxides, each with distinct properties based on the alkyl group. A comparative analysis with its common analogues—ethoxide, isopropoxide, and tert-butoxide—highlights these differences.

Niobium Ethoxide (Nb(OEt)₅): Often used as a precursor for niobium oxide films and nanoparticles. mdpi.comuwo.ca It is typically a yellow liquid, and its purification can be complex, sometimes requiring conversion to mixed alkoxides and back to achieve higher purity. google.com

Niobium Isopropoxide (Nb(OPrⁱ)₅): Its bulkier isopropyl groups provide greater steric hindrance compared to the ethoxide. It is used in the synthesis of heteroleptic, monomeric niobium complexes which can exhibit enhanced stability and volatility. researchgate.netnih.gov

Niobium tert-Butoxide (Nb(OBuᵗ)₅): The tert-butyl groups are significantly more sterically hindering. This steric bulk can influence reaction pathways; for example, reactions of niobium pentachloride with tert-butanol (B103910) can result in chloro-functionalized alkoxides rather than the fully substituted product, indicating incomplete reaction due to steric restrictions. researchgate.netnih.gov

The reactivity of these alkoxides in hydrolysis and condensation reactions generally decreases with increasing steric bulk of the alkyl group. This trend allows for the selection of a specific precursor to control the kinetics of material formation in processes like sol-gel synthesis. iastate.edu

Table 2: Comparative Properties of Niobium Alkoxide Analogues

| Alkoxide | Formula | Physical State (Typical) | Boiling Point | Key Characteristics |

|---|---|---|---|---|

| This compound | Nb(O(CH₂)₃CH₃)₅ | Liquid fishersci.be | 197°C @ 0.15 mmHg fishersci.be | Precursor for nano-materials and dielectric films. chemicalbook.infishersci.be |

| Niobium ethoxide | Nb(OCH₂CH₃)₅ | Liquid google.com | 155°C @ 0.6 mbar google.com | Often has a yellow color that is difficult to remove by simple distillation. google.com |

| Niobium isopropoxide | Nb(OCH(CH₃)₂)₅ | Solid/Dimer | - | Used to create stable, volatile monomeric complexes via ligand exchange. researchgate.netnih.gov |

| Niobium tert-butoxide | Nb(OC(CH₃)₃)₅ | - | - | High steric hindrance can lead to incomplete substitution reactions. researchgate.netnih.gov |

Strategies for Enhancing Precursor Purity and Stability

The purity and stability of this compound are paramount for its effective use as a precursor. Impurities, such as residual chlorides or hydrolysis products, can adversely affect the properties of the final materials.

A significant challenge in the synthesis of niobium alkoxides is the presence of color, often a yellow or orange hue, which indicates impurities. google.com Standard distillation is not always sufficient to remove these color bodies. google.com A patented process describes a method for purifying crude niobium alkoxides by treating them with a small amount of an alcohol (0.01 to 5% by weight) and passing air or an oxygen-containing gas through the liquid. google.com This process has been shown to significantly reduce the color (as measured by the Hazen color number) and lower the chloride content. google.com For example, an orange-yellow niobium ethoxide distillate was treated with dried air, which changed its color to light yellow. google.com

Stability, particularly against moisture, is a critical concern as niobium alkoxides are hydrolytically sensitive. chemicalbook.inthermofisher.in Hydrolysis leads to the formation of niobium oxo-alkoxides or niobium oxide, altering the precursor's reactivity. To enhance stability, especially thermal stability and volatility for applications like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), the precursor can be chemically modified. Research on niobium isopropoxide has shown that introducing a chelating bidental ligand can produce a heteroleptic, monomeric niobium complex with significantly enhanced stability and volatility. researchgate.netnih.gov This strategy of forming mixed-ligand complexes could be applicable to n-butoxide to improve its precursor characteristics.

Table 3: Purity and Stability Enhancement Strategies for Niobium Alkoxides

| Strategy | Description | Target Issue | Result |

|---|---|---|---|

| Purification by Aeration | Treating crude liquid alkoxide with a small amount of alcohol and air/oxygen, followed by distillation. google.com | Color impurities, residual chlorides. google.com | Reduced Hazen color number and lower ppm of Cl. google.com |

| Chemical Modification | Introduction of chelating bidental ligands (e.g., trifluoroheteroarylenolates) to the alkoxide. researchgate.netnih.gov | Low stability and volatility. nih.gov | Formation of stable, volatile, monomeric heteroleptic complexes. nih.gov |

| Strict Anhydrous Handling | Performing all synthesis and handling steps under an inert, dry atmosphere. | Hydrolytic instability, moisture sensitivity. thermofisher.in | Prevention of premature hydrolysis and formation of oxo-species. |

Fundamental Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Condensation Mechanisms of Niobium n-butoxide

The hydrolysis and condensation of this compound are fundamental processes in the sol-gel synthesis of niobium oxides. These reactions involve the cleavage of niobium-alkoxide bonds by water, followed by the formation of niobium-oxo-niobium or niobium-hydroxo-niobium bridges, leading to the construction of inorganic networks.

Kinetics and Thermodynamics of Alcoholysis and Oxolation

The initial step in the hydrolysis of this compound is an alcoholysis reaction, where a butoxide ligand is replaced by a hydroxyl group from a water molecule. This is typically a rapid, reversible reaction. The subsequent condensation reactions can proceed through two primary pathways: olation, involving the formation of a hydroxo bridge (Nb-OH-Nb), and oxolation, resulting in an oxo bridge (Nb-O-Nb).

A general representation of the hydrolysis and condensation steps is as follows:

Hydrolysis: Nb(OBu)₅ + H₂O ⇌ Nb(OBu)₄(OH) + BuOH

Condensation (Olation): 2 Nb(OBu)₄(OH) ⇌ (BuO)₄Nb-O(H)-Nb(OBu)₄ + H₂O

Condensation (Oxolation): 2 Nb(OBu)₄(OH) → (BuO)₄Nb-O-Nb(OBu)₄ + H₂O or Nb(OBu)₄(OH) + Nb(OBu)₅ ⇌ (BuO)₄Nb-O-Nb(OBu)₄ + BuOH

The following table summarizes the key reactions in the hydrolysis and condensation of this compound:

| Reaction Type | General Equation | Description |

|---|---|---|

| Hydrolysis | Nb(OR)₅ + H₂O ⇌ Nb(OR)₄(OH) + ROH | Replacement of an alkoxide group with a hydroxyl group. |

| Olation | 2 M-OH → M-O(H)-M + H₂O | Formation of a bridging hydroxide (B78521). |

| Oxolation | 2 M-OH → M-O-M + H₂O | Formation of a bridging oxide from two hydroxyl groups. |

| Alcohol Condensation | M-OR + M-OH → M-O-M + ROH | Formation of a bridging oxide from an alkoxide and a hydroxyl group. |

Influence of Alkyl Chain Steric Hindrance on Reactivity

The steric bulk of the alkyl group in a metal alkoxide plays a crucial role in its reactivity. In the case of this compound, the n-butyl group, being a straight-chain alkyl group, offers moderate steric hindrance compared to more branched isomers like tert-butoxide.

Generally, an increase in the steric hindrance of the alkyl chain leads to a decrease in the rate of hydrolysis. This is attributed to the increased difficulty for incoming water molecules to access the electrophilic niobium center. While direct comparative kinetic studies for a series of niobium alkoxides with varying alkyl chain lengths are limited, it is a well-established principle in metal alkoxide chemistry. For instance, the hydrolysis of niobium isopropoxide is generally slower than that of niobium ethoxide due to the greater steric bulk of the isopropoxide group. Following this trend, one would expect the reactivity of this compound to be slightly lower than that of niobium propoxide.

The steric hindrance also influences the condensation process. Bulkier alkyl groups can slow down the formation of oxo and hydroxo bridges, potentially leading to the formation of smaller, more soluble oligomeric species rather than rapid precipitation of a dense oxide network.

Role of Catalysts and Modifiers in Hydrolytic Processes

The hydrolysis and condensation of this compound can be significantly influenced by the presence of acid or base catalysts.

Acid Catalysis: In the presence of an acid, the oxygen atom of the butoxide ligand is protonated, making it a better leaving group and thus accelerating the hydrolysis step. The acid also catalyzes the condensation reactions by protonating hydroxyl groups, facilitating the elimination of water. Acid catalysis generally promotes the formation of more linear or chain-like polymer structures.

Base Catalysis: A base catalyst, such as ammonia (B1221849), deprotonates the water molecule, generating a more nucleophilic hydroxide ion (OH⁻), which then attacks the niobium center, accelerating hydrolysis. Base catalysis tends to favor the formation of more highly branched and cross-linked oxide networks, leading to faster gelation.

Thermal Decomposition Pathways and Chemical Kinetics

The thermal decomposition of this compound is a critical process for the preparation of niobium oxide thin films and powders via methods like chemical vapor deposition (CVD) and thermal annealing of sol-gel derived materials. The decomposition process involves the breaking of Nb-O and C-O bonds, leading to the formation of niobium oxide and various organic byproducts.

While detailed mechanistic studies and kinetic data specifically for the thermal decomposition of this compound are not extensively available, general pathways for metal alkoxides involve the elimination of alkenes (e.g., butene) and water, or the formation of ethers. The final solid product is typically niobium pentoxide (Nb₂O₅).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the thermal decomposition of metal alkoxides. For niobium oxide precursors, TGA curves typically show a significant weight loss corresponding to the removal of organic ligands and the formation of the oxide phase. DSC curves can reveal exothermic peaks associated with the crystallization of the amorphous niobium oxide into a crystalline phase. For instance, TGA/DTA analysis of hydrated niobium oxide shows a continuous mass loss attributed to dehydration, followed by a sharp exothermic peak corresponding to the crystallization to Nb₂O₅.

The activation energy for the thermal decomposition process can be determined from TGA data collected at different heating rates using methods like the Kissinger or Flynn-Wall-Ozawa analysis. This parameter provides insight into the energy barrier for the decomposition reaction.

Oligomerization Behavior and Solution-State Structural Dynamics

In solution, this compound, like many other metal alkoxides, does not exist solely as a monomeric species. It tends to form oligomers through the coordination of butoxide oxygen atoms of one molecule to the niobium center of another. This oligomerization significantly influences its reactivity and the properties of the resulting materials.

Identification of Dimeric and Higher Oligomeric Species

The most common oligomeric form for niobium(V) alkoxides in non-coordinating solvents is a dimer. In these dimeric structures, the niobium atoms are typically bridged by two alkoxide groups, resulting in each niobium atom being six-coordinate. For niobium ethoxide, a dimeric structure, [Nb(OEt)₅]₂, has been well-characterized in the solid state, featuring two edge-sharing octahedra. It is highly probable that this compound adopts a similar dimeric structure, [Nb(OBu)₅]₂, in solution.

The presence and nature of these oligomers can be investigated using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the different chemical environments of the butoxide groups (terminal vs. bridging), although rapid exchange at room temperature can sometimes lead to averaged signals. ⁹³Nb NMR is a more direct probe of the niobium environment and can distinguish between different oligomeric species.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass-to-charge ratios of different oligomeric species present in solution, providing direct evidence for the existence of dimers, trimers, and potentially higher oligomers.

Small-Angle X-ray Scattering (SAXS): SAXS can provide information on the size and shape of particles or aggregates in solution, which can be used to study the extent of oligomerization and the early stages of particle formation during hydrolysis.

The degree of oligomerization is influenced by the steric bulk of the alkoxide group, the nature of the solvent, and the temperature. The presence of these pre-existing oxo-alkoxide or hydroxo-alkoxide bridges in the oligomeric precursors can significantly impact the subsequent hydrolysis and condensation pathways.

Factors Governing Oligomerization Equilibria

In solution and in the liquid state, niobium(V) alkoxides exist in an equilibrium between monomeric and oligomeric species to satisfy the metal center's coordination preference. While specific structural data for this compound is not extensively reported, the behavior of analogous compounds, particularly niobium(V) ethoxide, provides a well-established model. Niobium(V) ethoxide is known to form a stable dimeric structure, [Nb₂(μ-OEt)₂(OEt)₈], where two niobium atoms are bridged by two ethoxide ligands, completing an octahedral coordination for each metal center. wikipedia.org It is presumed that this compound behaves similarly, existing primarily as a dimer, [Nb₂(μ-OBu)₂(OBu)₈], in non-coordinating solvents.

Several factors influence the position of this monomer-dimer or oligomer equilibrium:

Steric Hindrance of the Alkoxy Group: The size of the alkyl chain plays a critical role. While smaller groups like methoxide (B1231860) and ethoxide readily form stable dimers, bulkier groups such as tert-butoxide can favor monomeric species due to steric repulsion that hinders the formation of bridging bonds. The n-butoxide group represents an intermediate case, generally allowing for dimerization.

Solvent: The coordinating ability of the solvent significantly affects the degree of oligomerization. In non-coordinating solvents like hydrocarbons (e.g., hexane, toluene), self-association through bridging alkoxide ligands is favored. In contrast, coordinating solvents that are Lewis bases (e.g., pyridine (B92270), alcohols) can break down the oligomeric structures by coordinating to the niobium center, forming monomeric adducts.

Concentration and Temperature: The equilibrium is subject to Le Chatelier's principle. Higher concentrations of the alkoxide in solution will favor the formation of oligomers. Temperature effects can be more complex, influencing both the equilibrium constant and solvent coordination.

| Factor | Condition | Effect on Equilibrium | Predominant Species (Example with Analogues) |

|---|---|---|---|

| Alkoxide Group Sterics | Small (e.g., -OEt) | Shifts toward oligomer | Dimer: [Nb₂(μ-OEt)₂(OEt)₈] wikipedia.org |

| Bulky (e.g., -OtBu) | Shifts toward monomer | Monomer: [Nb(OtBu)₅] | |

| Solvent Type | Non-coordinating (e.g., Toluene) | Favors oligomerization | Dimer/Oligomer |

| Coordinating (e.g., Pyridine) | Favors monomeric adducts | Monomer: [Nb(OR)₅(py)] | |

| Concentration | High | Shifts toward oligomer | Dimer/Oligomer |

Coordination Chemistry and Ligand Exchange Reactions

The electrophilic Nb(V) center in this compound readily reacts with a wide range of Lewis bases and is susceptible to ligand exchange. These reactions are fundamental to its use as a precursor, as they allow for the modification of its reactivity and the introduction of other functionalities.

This compound reacts with Lewis bases (electron-pair donors) to form coordination complexes. This interaction typically involves the expansion of the niobium coordination sphere and can lead to the cleavage of the dimeric structure. Common Lewis bases include nitrogen-containing ligands like pyridine and amines, as well as oxygen-containing ligands like alcohols, ethers, and ketones.

For instance, the reaction with a strong Lewis base like pyridine (py) can yield a monomeric, six-coordinate adduct. While the specific reaction for the n-butoxide is not detailed in the literature, related niobium alkoxides like niobium(V) neo-pentoxide have been shown to form stable monomeric complexes such as [Nb(OCH₂tBu)₅(py)]. The formation of such adducts can increase the stability and solubility of the precursor in certain solvents.

Ancillary ligands, particularly chelating ligands like β-diketonates (e.g., acetylacetone, acacH), are often introduced to modify the precursor. These ligands react with this compound, replacing one or more butoxide groups to form more stable, less moisture-sensitive heteroleptic complexes. The reaction with acetylacetone, for example, proceeds via alcoholysis, releasing n-butanol and forming a new Nb-O bond with the enolate form of the β-diketonate. This modification reduces the hydrolysis rate, which is crucial for controlling condensation in sol-gel processes. osti.gov

| Reactant | Ligand Type | Typical Product Structure | Effect on Niobium Complex |

|---|---|---|---|

| Pyridine (py) | N-donor Lewis Base | [Nb(OR)₅(py)] | Breaks oligomeric structure; forms monomeric adduct. |

| n-Butanol (n-BuOH) | O-donor Lewis Base (Alcoholysis) | Equilibrium mixture (no net change) | Solvent coordination can occur; exchange with identical ligand. |

| Acetylacetone (acacH) | Chelating β-diketonate | [Nb(OBu)₄(acac)] | Forms stable heteroleptic complex; reduces hydrolysis rate. osti.gov |

| Acetic Acid (AcOH) | Carboxylate | [Nb(OBu)₄(OAc)] | Forms acetate-substituted precursors; modifies sol-gel process. osti.gov |

The ligand environment around the niobium center has a profound impact on the precursor's reactivity, particularly in the context of forming niobium oxide materials. By carefully selecting ancillary ligands, it is possible to control the rates of hydrolysis and condensation, which in turn dictates the structure and properties of the final material.

The substitution of one or more n-butoxide ligands with a chelating ligand like acetylacetonate (B107027) (acac) is a common strategy. The bidentate nature of the acac ligand leads to the chelate effect, forming a thermodynamically more stable complex compared to the homoleptic butoxide. This increased stability significantly reduces the complex's sensitivity to water, slowing down the rate of hydrolysis. osti.gov In a sol-gel process, this allows for more controlled growth of the oxo-polymer network, leading to more homogeneous gels and, upon calcination, crystalline oxides with better-defined morphology and particle size.

Similarly, the addition of carboxylic acids, such as acetic acid, modifies the this compound precursor. osti.gov The resulting niobium(V) oxo-alkoxide-carboxylate species exhibit different hydrolysis and condensation behavior. This modification can prevent rapid, uncontrolled precipitation and instead promote the formation of monolithic gels. The nature and concentration of the modifying ligand are key parameters for tailoring the properties of the resulting niobium oxide, such as its phase (e.g., amorphous vs. crystalline T-Nb₂O₅), surface area, and porosity. osti.gov Ultimately, the strategic modification of the ligand sphere around the this compound precursor is essential for transforming it from a highly reactive molecule into a precisely controllable building block for advanced materials.

Applications of Niobium N Butoxide As a Molecular Precursor in Advanced Materials Synthesis

Fabrication of Niobium Oxide Materials (Nb₂O₅, NbOₓ)

Niobium n-butoxide is extensively utilized to produce various forms of niobium oxide, most notably niobium pentoxide (Nb₂O₅), a wide-bandgap semiconductor with significant chemical stability and interesting optical properties. researchgate.net The use of this alkoxide precursor allows for precise control over the stoichiometry, purity, and morphology of the final oxide material, which is crucial for its performance in various applications.

Sol-Gel Synthesis of Niobium Oxide Nanomaterials

The sol-gel process is a versatile wet-chemical technique widely employed for creating metal oxide nanomaterials from molecular precursors like this compound. jacow.org This bottom-up approach involves the transformation of a colloidal solution ("sol") into a gel-like solid network. researchgate.net The process offers significant advantages, including the ability to produce materials with high purity, fine particle size, and controlled porosity at relatively low temperatures (70 °C to 320 °C) compared to conventional solid-state methods. researchgate.net

The synthesis of niobium oxide nanoparticles and nanocrystalline powders via the sol-gel method typically begins with the hydrolysis of this compound in an alcoholic solvent. This is followed by a polycondensation reaction, which leads to the formation of a three-dimensional Nb-O-Nb network. The resulting gel is then dried and subjected to a calcination (heat treatment) process.

The final characteristics of the Nb₂O₅ powder are highly dependent on the synthesis and calcination conditions. For instance, the crystalline phase of the nanoparticles can be controlled by the calcination temperature. Amorphous materials calcined at temperatures around 650 °C can yield either hexagonal or orthorhombic phases of Nb₂O₅, depending on the specific sol-gel route employed. fnal.gov Research has shown that powders synthesized via the sol-gel method and calcined at 750 °C result in the formation of the orthorhombic T-Nb₂O₅ phase with crystallite sizes ranging from 25 to 65 nm. scielo.brjacow.org The synthesis method not only influences the crystalline phase but also the particle size; sol-gel routes can produce larger particles (around 733 nm) compared to other methods under similar thermal conditions. fnal.gov

| Synthesis Method | Precursor | Calcination Temperature (°C) | Resulting Crystalline Phase | Average Particle/Crystallite Size |

|---|---|---|---|---|

| Sol-Gel | Niobium(V) ethoxide | 650 | Orthorhombic | ~733 nm |

| Sol-Gel | Niobium(V) ethoxide | 750 | Orthorhombic (T-Nb₂O₅) | 25 - 65 nm |

Electrospinning is an efficient technique used to produce continuous nanofibers from a variety of materials, including ceramics. vnu.edu.ua When combined with the sol-gel process, it allows for the fabrication of one-dimensional niobium oxide nanostructures. In this process, a precursor solution containing this compound and a polymer, such as polyvinylpyrrolidone (PVP), is prepared. researchgate.net This solution is then subjected to a high-voltage electric field, which causes a jet of the solution to be ejected and stretched into a fine fiber, which solidifies on a collector.

The as-spun composite fibers (e.g., Nb₂O₅/PVP) are subsequently calcined at elevated temperatures to remove the polymer component and induce crystallization of the ceramic phase. researchgate.net The calcination temperature plays a crucial role in determining the final crystalline structure and morphology of the Nb₂O₅ nanofibers. For example, calcining the composite fibers at 500 °C can yield the hexagonal (H-Nb₂O₅) phase, while a higher temperature of 700 °C results in the orthorhombic (O-Nb₂O₅) phase. researchgate.net This method produces nanofibers with high surface-to-volume ratios, which is advantageous for applications like photocatalysis and energy storage. researchgate.netmocvd-precursor-encyclopedia.de

| Precursor System | Calcination Temperature (°C) | Resulting Crystalline Phase | Average Nanofiber Diameter |

|---|---|---|---|

| This compound / PVP | 500 | Hexagonal (H-Nb₂O₅) | 125 - 300 nm |

| This compound / PVP | 700 | Orthorhombic (O-Nb₂O₅) | Not specified |

| This compound / PVP | 600 | Hexagonal (TT–Nb₂O₅) | Not specified |

The formation of the niobium oxide network from a this compound precursor proceeds through two primary chemical reactions: hydrolysis and polycondensation. researchgate.net

Hydrolysis: The process is initiated by the addition of water to the this compound solution. The butoxide (-OC₄H₉) groups are progressively replaced by hydroxyl (-OH) groups: Nb(OR)₅ + xH₂O → Nb(OR)₅₋ₓ(OH)ₓ + xROH (where R = -C₄H₉)

Polycondensation: The resulting hydroxylated niobium species then undergo condensation reactions to form Nb-O-Nb oxo-bridges, releasing either water (oxo-condensation) or alcohol (alco-condensation). This polymerization process leads to the formation of a sol, which consists of colloidal particles suspended in the solvent. As the condensation continues, these particles link together to form a continuous, porous, three-dimensional network that spans the entire volume, resulting in the formation of a gel. researchgate.net

In non-aqueous sol-gel routes, which are also employed, the oxygen source for the oxide network comes from the organic solvent itself, such as benzyl alcohol, rather than water. researchgate.netmdpi.com This approach can offer better control over reaction rates and lead to highly crystalline products with uniform morphologies. researchgate.net The mechanism involves the formation of intermediate niobium oxychloride or alkoxide complexes that polymerize upon heating to form the final oxide structure. mdpi.com

Thin Film Deposition Technologies

This compound is also a suitable precursor for depositing thin films of niobium oxide onto various substrates. These films are integral to many electronic and optical devices. Chemical Vapor Deposition (CVD) is a prominent technique for this purpose.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired thin film. vnu.edu.ua For the deposition of niobium oxide films, metal-organic precursors like niobium alkoxides (including this compound and ethoxide) are advantageous due to their volatility and ability to decompose cleanly. scispace.com

In a typical Metal-Organic Chemical Vapor Deposition (MOCVD) process, this compound is vaporized and transported into a reaction chamber using an inert carrier gas. Inside the chamber, the heated substrate provides the energy required for the precursor to decompose and react with an oxidizing agent (like O₂ or H₂O) to form a niobium oxide film.

The properties of the deposited film, such as crystallinity, morphology, and stoichiometry, are heavily influenced by deposition parameters including substrate temperature, pressure, and precursor flow rate. For instance, studies using niobium ethoxide have shown that crystallization of the oxide film begins at temperatures above 340 °C in an oxygen atmosphere, with well-defined crystalline structures forming at 400 °C. Post-deposition annealing at higher temperatures (e.g., 800 °C to 1200 °C) can be used to transform the as-deposited amorphous films into specific crystalline polymorphs, such as orthorhombic, tetragonal, and monoclinic Nb₂O₅.

Atomic Layer Deposition (ALD) of Niobium Oxide Films

Atomic Layer Deposition is a thin film deposition technique that allows for the growth of uniform and conformal films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, and while various niobium precursors have been explored, the principles of ALD using alkoxide precursors like this compound are well-established.

The hallmark of ALD is its self-limiting nature, which relies on sequential, saturating gas-solid reactions. google.com An ALD cycle for depositing niobium oxide from a precursor like this compound and an oxygen source (e.g., water) can be described in the following steps:

Precursor Pulse: A pulse of vaporized this compound is introduced into the reactor chamber. The precursor molecules react with the functional groups on the substrate surface (e.g., hydroxyl groups, -OH) until all available reactive sites are occupied. This reaction is self-limiting because once the surface is saturated, no further precursor molecules can react.

Purge: Any unreacted precursor and gaseous byproducts are purged from the chamber using an inert gas, such as nitrogen or argon. google.com This step is crucial to prevent chemical vapor deposition (CVD)-type reactions in the subsequent steps.

Oxidant Pulse: A pulse of an oxygen source, such as water (H₂O) vapor, is introduced into the chamber. The oxidant reacts with the layer of precursor molecules on the surface, removing the n-butoxy ligands and forming a layer of niobium oxide. This reaction is also self-limiting.

Purge: The gaseous byproducts of the second reaction and any unreacted oxidant are purged from the chamber with an inert gas.

This four-step cycle is repeated to grow the film to the desired thickness. The self-limiting nature of each half-reaction ensures that the film growth is uniform and conformal, even on complex, high-aspect-ratio structures. The growth per cycle (GPC) is a key parameter in ALD and is dependent on the precursor, the co-reactant, and the deposition temperature. A linear relationship between the number of ALD cycles and film thickness indicates a stable and self-limiting growth process. researchgate.net For ALD of niobium oxide films using other precursors, a linear growth behavior without a nucleation delay has been observed across a range of deposition temperatures. researchgate.nettue.nl

The choice of the oxygen source, or co-reactant, significantly impacts the properties of the deposited niobium oxide films. Common oxygen sources include water (H₂O), ozone (O₃), and oxygen plasma.

When water (H₂O) is used as the oxygen source with niobium alkoxide precursors, the reaction typically proceeds via hydrolysis, leading to the formation of niobium oxide and alcohol as a byproduct. The use of H₂O in thermal ALD can sometimes result in sub-stoichiometric films (NbOₓ where x < 2.5) due to the presence of oxygen vacancies. tue.nl The concentration of these vacancies can be influenced by the deposition temperature. tue.nl

Ozone (O₃) is a more reactive oxidant than water and can lead to different film characteristics. While it can facilitate the complete oxidation of the precursor, potentially leading to films with lower carbon contamination, it has also been reported in some systems to result in higher levels of impurities compared to water. tue.nl

Oxygen plasma is a highly reactive oxygen source used in plasma-enhanced ALD (PE-ALD). PE-ALD processes often exhibit a higher growth per cycle (GPC) compared to thermal ALD using water. tue.nlresearchgate.net The use of an O₂ plasma can also result in films that are closer to the stoichiometric Nb₂O₅ and can be performed at lower temperatures. tue.nl The high reactivity of the plasma can effectively remove precursor ligands and promote the formation of a dense and pure oxide film.

The following table summarizes the general influence of different oxygen sources on the properties of ALD-grown niobium oxide films based on studies with various niobium precursors.

| Oxygen Source | Deposition Process | Typical Film Properties |

| Water (H₂O) | Thermal ALD | Can result in sub-stoichiometric films with oxygen vacancies. tue.nl |

| Ozone (O₃) | Thermal ALD | Higher reactivity than H₂O, may lead to higher impurity levels in some cases. tue.nl |

| Oxygen Plasma (O₂) | Plasma-Enhanced ALD | Higher GPC, can produce near-stoichiometric films at lower temperatures. tue.nlresearchgate.net |

Synthesis of Complex Niobium-Containing Multi-Component Oxides

This compound is a key starting material for the synthesis of complex oxides, such as lithium niobate (LiNbO₃), which possesses valuable optical and piezoelectric properties.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures. For the synthesis of lithium niobate (LiNbO₃) particles, this compound is often used as the niobium source.

A typical hydrothermal process involves the initial preparation of a niobium precursor solution. This compound is dissolved in a solvent like ethanol (B145695) and can be aged in a humid environment to form a gel-like precursor. researchgate.net This precursor is then mixed with an aqueous solution of a lithium source, such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O). researchgate.net The mixture is then subjected to hydrothermal treatment in an autoclave at temperatures typically ranging from 180°C to 260°C for a specific duration. researchgate.net Following the hydrothermal reaction, the resulting particles are often calcined at a higher temperature (e.g., 600°C) to achieve the desired crystalline phase and porosity. researchgate.net

The parameters of the hydrothermal synthesis, such as the Li/Nb molar ratio, reaction temperature, and time, can be tuned to control the phase purity, crystallinity, and morphology of the resulting LiNbO₃ particles. researchgate.net For instance, an excess of the lithium source is often necessary to facilitate the formation of the LiNbO₃ phase and avoid the presence of intermediate phases like Li₃NbO₄ or unreacted Nb₂O₅. jacow.org

The following table outlines typical parameters for the hydrothermal synthesis of LiNbO₃ using this compound.

| Parameter | Typical Value/Range | Reference |

| Niobium Precursor | This compound | researchgate.net |

| Lithium Precursor | Lithium hydroxide monohydrate (LiOH·H₂O) | researchgate.net |

| Solvent | Ethanol, Water | researchgate.net |

| Hydrothermal Temperature | 180 - 260 °C | researchgate.net |

| Reaction Time | Several hours to days | researchgate.net |

| Calcination Temperature | ~600 °C | researchgate.net |

The sol-gel method is a wet-chemical technique widely used for the fabrication of ceramic materials from a chemical solution (the "sol") which acts as the precursor for an integrated network (the "gel") of either discrete particles or network polymers. This compound is a common precursor for the sol-gel synthesis of LiNbO₃ thin films and powders due to its reactivity and solubility in common organic solvents.

In a typical sol-gel process for LiNbO₃, this compound is dissolved in a suitable solvent, often an alcohol. A lithium precursor, such as lithium ethoxide or lithium acetate, is also dissolved, either separately or in the same solution. The hydrolysis and condensation reactions are initiated by the controlled addition of water, often with a catalyst such as an acid or a base. These reactions lead to the formation of a three-dimensional metal-oxide network.

For thin film deposition, the sol can be applied to a substrate using techniques like spin-coating or dip-coating. fzu.cz After deposition, the gel film is subjected to a heat treatment (annealing) process at temperatures typically ranging from 400°C to 800°C to remove residual organics and crystallize the film into the desired LiNbO₃ phase. mdpi.com The annealing temperature and atmosphere can significantly influence the film's microstructure and properties.

The sol-gel method offers several advantages, including excellent homogeneity, the ability to coat large and complex-shaped substrates, and relatively low processing temperatures compared to traditional solid-state reaction methods. researchgate.net

Lithium Niobate (LiNbO₃) Particle and Film Synthesis

Atomic Layer Deposition of Lithium Niobium Oxides

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level thickness control. In the context of developing next-generation solid-state batteries, ALD has emerged as a powerful tool for fabricating solid-state electrolytes. acs.orgresearchgate.net Lithium niobium oxide (LNO) thin films are promising candidates for solid-state electrolytes, and their synthesis via ALD often employs niobium alkoxide precursors. acs.orgresearchgate.net

While some studies utilize niobium ethoxide, the principles and processes are directly applicable to this compound due to their similar chemical reactivity as niobium alkoxides. In a typical ALD process for LNO, a niobium precursor like niobium ethoxide and a lithium precursor such as lithium tert-butoxide are pulsed sequentially into a reaction chamber with an oxidant, commonly deionized water. researchgate.netuwo.ca The deposition temperature is a critical parameter, with successful depositions of LNO films achieved at 235 °C. acs.orgresearchgate.net

The composition and properties of the resulting LNO films can be precisely controlled by adjusting the ratio of the lithium to niobium subcycles during the ALD process. acs.orgresearchgate.net For instance, increasing the Li-to-Nb subcycle ratio leads to a higher incorporation of lithium into the film. acs.orgresearchgate.net X-ray absorption near-edge structure (XANES) studies have revealed that in these amorphous LNO thin films, niobium exists in the Nb⁵⁺ oxidation state within a distorted octahedral structure. acs.orgresearchgate.net The introduction of lithium atoms into the niobium oxide matrix can alleviate the severe distortions of the octahedrons. acs.orgresearchgate.net The ionic conductivity of these as-prepared LNO films is a key performance metric, with values as high as 6.39 × 10⁻⁸ S cm⁻¹ at 303 K and an activation energy of 0.62 eV being reported. acs.orgresearchgate.net

| Parameter | Value | Reference |

| Deposition Technique | Atomic Layer Deposition (ALD) | acs.orgresearchgate.net |

| Niobium Precursor | Niobium Ethoxide (similar to n-butoxide) | researchgate.netuwo.ca |

| Lithium Precursor | Lithium tert-butoxide | researchgate.netuwo.ca |

| Oxidant | Deionized Water | uwo.ca |

| Deposition Temperature | 235 °C | acs.orgresearchgate.net |

| Resulting Material | Amorphous Lithium Niobium Oxide (LNO) | acs.orgresearchgate.net |

| Niobium Oxidation State | Nb⁵⁺ | acs.orgresearchgate.net |

| Highest Ionic Conductivity | 6.39 × 10⁻⁸ S cm⁻¹ at 303 K | acs.orgresearchgate.net |

| Activation Energy | 0.62 eV | acs.orgresearchgate.net |

Mixed Metal Oxide Systems (e.g., Niobium-doped Titanium Dioxide, Lead Magnesium Niobate, Lead Zirconate Titanate)

This compound is a versatile precursor for the synthesis of various mixed metal oxide systems, where the incorporation of niobium can significantly enhance the material's properties.

Niobium-doped Titanium Dioxide (TiO₂):

Niobium-doped titanium dioxide has garnered attention as a transparent conducting oxide, offering a potential alternative to more expensive materials like indium tin oxide (ITO). core.ac.uk Niobium alkoxides, including n-butoxide and ethoxide, are suitable precursors for doping TiO₂ via methods such as sol-gel processing. labpartnering.org In a typical sol-gel synthesis of niobium-doped TiO₂, titanium and niobium alkoxide precursors are co-hydrolyzed. labpartnering.org For instance, titanium (IV) n-butoxide can be used as the titanium source. labpartnering.org The resulting material can be processed into thin films or nanopowders. core.ac.uk The successful substitutional doping of niobium into the TiO₂ lattice has been achieved at temperatures as low as 180 °C using hydrothermal methods. core.ac.uk

Lead Magnesium Niobate (PMN):

Lead magnesium niobate (Pb(Mg₁/₃Nb₂/₃)O₃ or PMN) is a relaxor ferroelectric with a high dielectric constant, making it valuable for applications in capacitors and sensors. illinois.eduwikipedia.org Solution-based synthesis routes for PMN often utilize niobium alkoxides to achieve a homogeneous distribution of the constituent metals. While specific studies might use niobium ethoxide, the general principles apply to this compound as well. acs.org These synthesis methods can lead to the formation of the desired perovskite PMN phase at calcination temperatures between 800 to 1000 °C, with minimal formation of the undesirable pyrochlore phase. rsc.org

Lead Zirconate Titanate (PZT):

Niobium-doped lead zirconate titanate (PZT) exhibits enhanced piezoelectric and dielectric properties, making it suitable for advanced sensors, actuators, and non-volatile memory devices. nanorh.com Niobium alkoxides can be introduced during the synthesis of PZT to achieve this doping. acs.org The addition of niobium can improve the piezoelectric response and the temperature stability of the material. nanorh.com

Perovskite and Pyrochlore Phase Formation

The synthesis of complex oxides with perovskite and pyrochlore structures often involves the use of metal alkoxide precursors to ensure stoichiometric control and homogeneity. This compound is a key precursor in the formation of niobium-containing perovskites and pyrochlores.

Perovskite Phase:

The perovskite structure is common in many functional materials, including ferroelectrics, piezoelectrics, and multiferroics. As discussed with PMN and PZT, niobium alkoxides are instrumental in the synthesis of these materials. rsc.orgnih.gov The formation of a pure perovskite phase is often a primary goal, as the presence of other phases, such as pyrochlore, can be detrimental to the material's properties. rsc.orgdoi.org For example, in the synthesis of PMN, careful control of the precursor chemistry and processing conditions is necessary to avoid the formation of the pyrochlore phase. rsc.org

Pyrochlore Phase:

The pyrochlore structure, with the general formula A₂B₂O₇, is also of significant interest for its potential applications in ionic conductivity and as a host for nuclear waste immobilization. wikipedia.org Niobium is a common B-site cation in pyrochlore minerals. jmw-geo.comresearchgate.net While often considered an undesirable secondary phase in the synthesis of perovskites like PMN, the targeted synthesis of pyrochlore-structured materials can also be achieved using niobium alkoxide precursors under specific reaction conditions. The controlled hydrolysis and condensation of these precursors allow for the formation of the intricate pyrochlore crystal lattice. wikipedia.org

Synthesis of Non-Oxide Niobium-Based Materials

While this compound is primarily used in the synthesis of oxide materials, its utility can be extended to the formation of non-oxide niobium-based materials through various chemical transformation routes.

Niobium Carbide (NbC) Nanocomposite Fibers

Niobium carbide (NbC) is an extremely hard and refractory ceramic material used in cutting tools and as a grain growth inhibitor in cemented carbides. wikipedia.org While the direct synthesis of NbC from this compound is not the most common route, it is conceptually feasible through a carbothermal reduction process. In such a process, a niobium oxide precursor, which can be derived from the hydrolysis of this compound, is intimately mixed with a carbon source and heated to high temperatures (e.g., 1800 °C in a vacuum) to yield niobium carbide. wikipedia.org More advanced synthesis methods, such as the polymer-derived ceramics (PDCs) route, can also be employed. In this approach, a preceramic polymer is synthesized from precursors including a niobium source, which could potentially be a niobium alkoxide, and then pyrolyzed to form the desired ceramic.

Niobium Nitride (NbN) and Oxy-nitride (NbOₓNᵧ) Film Growth via Related CVD/ALD Routes

Niobium nitride (NbN) is a superconductor with applications in single-photon detectors and superconducting electronics. nih.gov Thin films of NbN and niobium oxy-nitride (NbOₓNᵧ) can be grown by techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and ALD. While the provided search results detail the use of other metal-organic precursors for NbN and NbOₓNᵧ growth, niobium alkoxides like this compound can be considered as potential precursors in these processes, often in conjunction with a nitrogen source such as ammonia (B1221849) or nitrogen plasma. researchgate.net

In a typical CVD or ALD process for nitride or oxy-nitride deposition, the niobium precursor is introduced into the reaction chamber along with the nitrogen-containing reactant. The substrate temperature is controlled to facilitate the chemical reactions that lead to film growth. For instance, NbN films have been synthesized under a pure N₂ atmosphere, while NbOₓNᵧ films can be grown under a mixed N₂-O₂ flow in a temperature range of 400–600 °C. researchgate.net The resulting films often exhibit a columnar or globular morphology, and their crystallinity can be influenced by the choice of substrate. researchgate.net

| Parameter | Value/Observation | Reference |

| Deposition Technique | Metal-Organic Chemical Vapor Deposition (MOCVD) | researchgate.net |

| Target Materials | Niobium Nitride (NbN), Niobium Oxy-nitride (NbOₓNᵧ) | researchgate.net |

| Temperature Range | 400–600 °C | researchgate.net |

| Atmosphere for NbN | Pure N₂ | researchgate.net |

| Atmosphere for NbOₓNᵧ | N₂–O₂ flow | researchgate.net |

| Observed Morphology | Columnar-like/globular | researchgate.net |

| Noted Contamination | Limited carbon contamination | researchgate.net |

| Co-existing Phases | Niobium nitride, NbON, and Nb₂O₅ | researchgate.net |

Advanced Characterization Techniques for Precursor and Derived Materials

Spectroscopic Elucidation of Niobium n-butoxide Structure and Reaction Pathways

Spectroscopic methods are indispensable for probing the molecular structure of this compound in its liquid state and for monitoring the chemical transformations that occur during the formation of niobium-based materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of this compound. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ⁹³Nb, detailed information about the connectivity of atoms and the chemical environment of the niobium center can be obtained.

⁹³Nb NMR spectroscopy is particularly informative for studying the coordination environment of the niobium atom. The chemical shift of ⁹³Nb is highly sensitive to the coordination number and the nature of the surrounding ligands researchgate.net. Although a specific ⁹³Nb NMR spectrum for this compound was not found, studies on various niobium compounds have established chemical shift ranges for different coordination geometries. For instance, six-coordinated niobium sites typically resonate in a broad range from -900 to -1300 ppm researchgate.net. The large nuclear quadrupolar moment of ⁹³Nb often leads to broad spectral lines, which can be addressed by advanced solid-state NMR techniques like fast magic-angle spinning (MAS) and wideband excitation methods researchgate.net.

The following table summarizes the key NMR nuclei for the characterization of niobium compounds and their typical chemical shift ranges.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.5 - 4.5 | Structure and connectivity of the n-butoxide ligands. |

| ¹³C | 10 - 70 | Carbon framework of the n-butoxide ligands. |

| ⁹³Nb | -900 to -1300 (for 6-coordination) | Coordination number and symmetry of the niobium center. researchgate.net |

Data for ¹H and ¹³C are estimated based on typical values for n-butoxy groups attached to a metal. The ⁹³Nb chemical shift is based on data for six-coordinated niobium environments.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the chemical bonds present. In the context of this compound and its transformation to niobium oxides, these techniques are crucial for identifying the Nb-O bonds and monitoring the removal of the organic ligands.

While specific IR and Raman spectra for liquid this compound are not available in the provided search results, the analysis of materials derived from it offers significant insights. The vibrational spectra of niobium oxides are well-characterized. Key vibrational modes include:

Nb=O stretching: Typically observed in the high-frequency region of the Raman spectrum, around 900-1000 cm⁻¹, indicative of terminal, non-bridging oxygen atoms.

Nb-O-Nb stretching: These modes, corresponding to bridging oxygen atoms in the niobium oxide network, appear at lower frequencies, generally in the range of 500-800 cm⁻¹.

Nb-O-Nb bending: These vibrations are found at even lower frequencies, typically below 300 cm⁻¹.

The following table presents a summary of characteristic vibrational frequencies for niobium-oxygen bonds found in niobium oxide materials.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Nb=O stretch | 900 - 1000 | Raman |

| Nb-O-Nb stretch | 500 - 800 | IR, Raman |

| Nb-O-Nb bend | < 300 | Raman |

These values are based on studies of various niobium oxide materials and serve as a reference for analyzing the transformation of this compound.

During the conversion of this compound to niobium oxide, the disappearance of C-H stretching and bending modes from the n-butoxide ligands and the emergence of the characteristic Nb-O and Nb-O-Nb vibrational bands can be monitored by both IR and Raman spectroscopy.

Optical Kerr Effect (OKE) spectroscopy is a powerful technique for investigating the low-frequency vibrational and reorientational dynamics of liquids. A study on supercooled and vitrified alkoxide liquids, including niobium ethoxide and mentioning niobium butoxide, has provided significant insights into their liquid-state dynamics and glass transition behavior aip.org.

The OKE spectra of these alkoxide liquids reveal distinct features:

A diffusive mode at low frequencies, which is characteristic of the structural relaxation of the liquid.

A broad band in the 1 to 2 THz range, attributed to the librations of the alkoxide groups.

A cluster of narrow vibrational bands at higher frequencies (6-11 THz), corresponding to intramolecular vibrational modes aip.org.

For dimeric niobium ethoxide and butoxide, the OKE spectra show a gradual narrowing and a blue shift of the librational and vibrational bands upon cooling, without the abrupt jump observed in some monomeric alkoxides. This suggests a different dynamic behavior and glass transition process for the dimeric niobium alkoxides aip.org. These findings are crucial for understanding the precursor solution's behavior before and during the initial stages of material formation.

Thermal Analysis for Decomposition and Phase Transformations

Thermal analysis techniques are essential for determining the decomposition pathway of this compound and the subsequent phase transformations that lead to the formation of crystalline niobium oxides.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are complementary techniques that measure the heat flow and mass changes in a material as a function of temperature.

While specific DTA/TGA data for this compound is not available in the search results, studies on related niobium alkoxides, such as niobium neopentoxides, provide a general understanding of their thermal behavior. The TGA of niobium neopentoxide adducts shows a significant weight loss corresponding to the removal of the organic ligands, leading to the formation of a niobium-containing residue rsc.org. The decomposition temperatures are influenced by the nature of the ligands, with more stable adducts exhibiting higher decomposition temperatures rsc.org.

The thermal decomposition of this compound is expected to proceed in multiple steps, involving the loss of butene and water, ultimately yielding niobium oxide. The final residue, niobium pentoxide (Nb₂O₅), undergoes a series of phase transitions upon further heating. The typical phase transformation sequence for Nb₂O₅ is from an amorphous state to the pseudohexagonal (TT-Nb₂O₅), then to the orthorhombic (T-Nb₂O₅), and finally to the monoclinic (H-Nb₂O₅) phase at higher temperatures researchgate.net.

The following table summarizes the expected thermal events during the decomposition of this compound and subsequent phase transformations of the resulting niobium oxide.

| Temperature Range (°C) | Event | Technique |

| 100 - 400 | Decomposition of this compound | TGA/DTA |

| ~500 | Crystallization to TT-Nb₂O₅ (pseudohexagonal) | DTA |

| 600 - 800 | Phase transition to T-Nb₂O₅ (orthorhombic) | DTA |

| >1000 | Phase transition to H-Nb₂O₅ (monoclinic) | DTA |

This table is a generalized representation based on the thermal behavior of related metal alkoxides and niobium oxides.

X-ray Based Structural and Compositional Characterization of Materials

X-ray based techniques are fundamental for determining the crystal structure and elemental composition of the materials derived from this compound.

X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases of the niobium oxide formed after the thermal decomposition of the precursor. The XRD patterns of Nb₂O₅ synthesized from a chelated this compound precursor, Nb(OBuⁿ)₄(OOCCHCl₂), confirm the formation of niobium oxide nanoparticles aip.org. The diffraction peaks can be indexed to specific crystalline phases of Nb₂O₅, such as the orthorhombic or monoclinic structures, depending on the synthesis and annealing conditions aip.org. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the oxidation states of the elements on the surface of the material. XPS studies on alkoxide-derived niobium-containing thin films have been used to follow the conversion of the precursor to the final oxide material rsc.org. The analysis of the Nb 3d core level spectrum can confirm the +5 oxidation state of niobium in Nb₂O₅. Furthermore, XPS can detect the presence of any residual carbon from the incomplete combustion of the butoxide ligands.

The following table provides a summary of the information obtained from X-ray based characterization techniques for materials derived from this compound.

| Technique | Information Provided |

| XRD | Crystalline phase identification (e.g., T-Nb₂O₅, H-Nb₂O₅), crystallite size. aip.orgaip.org |

| XPS | Elemental composition, oxidation state of niobium (Nb⁵⁺), detection of impurities. rsc.org |

X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Lattice Parameters

X-ray Diffraction (XRD) is an indispensable technique for analyzing the crystalline structure of materials synthesized from this compound. The thermal treatment, or calcination, of the precursor typically yields niobium pentoxide (Nb₂O₅), which can exist in various polymorphic forms. XRD is crucial for identifying these different crystalline phases.

Research has shown that the calcination temperature is a critical parameter in determining the resulting crystalline phase of Nb₂O₅. cdmf.org.brresearchgate.net For instance, materials may remain amorphous at temperatures below 550°C, with distinct crystalline phases appearing at higher temperatures. researchgate.netresearchgate.net Common phases identified through XRD include the pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅) structures, which are indexed using standard JCPDS files. cdmf.org.brresearchgate.netresearchgate.netresearchgate.net The transition from a pseudohexagonal to an orthorhombic phase can be observed with increasing temperature. cdmf.org.br Time-resolved XRD studies can even track the formation of nanocrystalline phases from the precursor in real-time, observing the emergence and sharpening of Bragg peaks as the reaction progresses. rsc.org

Beyond phase identification, XRD is used to assess the crystallinity and determine the crystallite size of the nanoparticles, often estimated using the Scherrer equation. cdmf.org.br Furthermore, XRD analysis allows for the precise determination of lattice parameters for the identified crystalline phases. materialsproject.orgnih.gov For example, a monoclinic phase of Nb₂O₅ has been characterized with specific lattice parameters a, b, and c. materialsproject.org In-situ XRD measurements during electrochemical processes can reveal the evolution of cell parameters as a function of ion intercalation, providing insights into the structural changes of the material during operation. nih.gov

| Phase | Crystal System | JCPDS Reference | Typical Calcination Temperature |

|---|---|---|---|

| TT-Nb₂O₅ | Pseudohexagonal | JCPDS 07-0061 | ~500°C cdmf.org.br |

| T-Nb₂O₅ | Orthorhombic | JCPDS 30-0873 / 00-030-0873 | ~600-800°C cdmf.org.brresearchgate.netlehigh.edu |

| H-Nb₂O₅ | Monoclinic | - | >900°C researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within materials derived from this compound. For niobium oxides, XPS is particularly effective at confirming the presence of niobium and oxygen and determining the oxidation state of niobium.

The analysis of Nb 3d and O 1s core level spectra provides detailed chemical information. The Nb 3d spectrum for niobium pentoxide (Nb₂O₅) typically shows a characteristic doublet corresponding to Nb 3d₅/₂ and Nb 3d₃/₂. For Nb₂O₅, these peaks are located at binding energies that confirm the +5 oxidation state (Nb⁵⁺) of niobium. mdpi.com Studies have identified the Nb 3d₅/₂ peak at approximately 207.7 eV and the Nb 3d₃/₂ peak at 210.4 eV. mdpi.com The presence of other niobium oxides with lower oxidation states, such as NbO₂ and NbO, can also be identified by the appearance of additional peaks at lower binding energies. fnal.gov

The O 1s spectrum can also be deconvoluted to distinguish between different oxygen species. The main peak, typically around 530.8 eV, is attributed to the Nb-O bonds in the oxide lattice. mdpi.com Additional peaks at higher binding energies may indicate the presence of surface hydroxyl groups (-OH) or organic contaminants. mdpi.com By quantifying the areas of the Nb 3d and O 1s peaks and applying relative sensitivity factors, the atomic percentage concentration of each element can be calculated, allowing for the verification of the material's stoichiometry. fnal.govresearchgate.net

| Core Level | Species | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Nb 3d₅/₂ | Nb⁵⁺ in Nb₂O₅ | 207.7 | mdpi.com |

| Nb 3d₃/₂ | Nb⁵⁺ in Nb₂O₅ | 210.4 | mdpi.com |

| O 1s | Nb-O | 530.8 | mdpi.com |

| O 1s | -OC | 532.3 | mdpi.com |

| O 1s | -OH | 534.4 | mdpi.com |

X-ray Absorption Near Edge Structure (XANES) for Local Coordination Environment

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific tool for probing the local coordination environment and electronic structure of niobium atoms in materials derived from this compound. By analyzing the features near an absorption edge, such as the Nb K-edge or L-edge, detailed information about the absorbing atom's oxidation state, site symmetry, and coordination geometry can be obtained. copernicus.orgresearchgate.netresearchgate.net

The Nb K-edge XANES spectra of Nb⁵⁺ compounds exhibit several distinct features. copernicus.org A pre-edge feature, typically weak, is related to the electronic transition from the 1s orbital to the 4d orbitals and is characteristic of Nb⁵⁺ species. mit.edu The position and intensity of the main absorption edge (the "rising edge") are sensitive to the oxidation state of the niobium atom; a shift to higher energy generally corresponds to a higher oxidation state. mit.eduarxiv.org The features in the XANES region above the edge are related to the local geometry and coordination number of the Nb site. copernicus.orgresearchgate.net For instance, the shape and position of these features can distinguish between different coordination environments, such as the NbO₆ and NbO₇ polyhedra found in T-Nb₂O₅. researchgate.net

Operando XANES studies are particularly insightful, as they can track changes in the average oxidation state and local structure of niobium during dynamic processes like electrochemical cycling. researchgate.net The sensitivity of XANES to the local atomic-scale structure makes it invaluable for deciphering the complex crystal chemistry of niobium oxides. copernicus.orgresearchgate.net

| Spectral Feature | Approximate Energy (relative to edge) | Interpretation |

|---|---|---|

| Pre-edge peak | ~ -10 to 0 eV | Relates to 1s to 4d electronic transitions; sensitive to oxidation state (prominent for Nb⁵⁺). mit.edu |

| Absorption Edge | 0 eV | Position is correlated with the oxidation state of Niobium. mit.eduresearchgate.net |

| Post-edge Features | ~ +10 to +50 eV | Shape, position, and intensity are related to the local coordination number and site geometry (e.g., distortion of NbO₆ octahedra). copernicus.orgresearchgate.net |

X-ray Reflectivity (XRR) for Film Thickness and Density

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize thin films and multilayer structures derived from this compound precursors. It provides precise measurements of film thickness, density, and surface and interface roughness. blue-scientific.comrigaku.comrigaku.com The technique works by measuring the specularly reflected X-ray intensity from a flat surface at grazing incidence angles.

The resulting XRR profile exhibits an interference pattern, known as Kiessig fringes, the periodicity of which is directly related to the thickness of the film. rigaku.comresearchgate.net By fitting a model to the experimental data, one can extract quantitative values for these parameters. XRR is capable of characterizing both amorphous and crystalline films with thicknesses ranging from a few nanometers to several hundred nanometers. blue-scientific.comrigaku.com

For niobium oxide films, XRR has been used to determine the thickness with sub-nanometer precision. researchgate.net The technique can also measure the film's electron density, which is then used to calculate its mass density. researchgate.netresearchgate.net For example, studies have reported densities for amorphous Nb₂O₅ films around 4.28 g/cm³, which increases upon annealing and crystallization. researchgate.net One study determined the density of an orthorhombic Nb₂O₅ film to be 5.34 g/cm³. researchgate.net This makes XRR a valuable tool for quality control and for understanding how processing conditions affect the physical properties of the deposited films.

| Film Type | Thickness (nm) | Density (g/cm³) | Surface Roughness (nm) | Reference |

|---|---|---|---|---|

| As-deposited amorphous Nb₂O₅ | 51.43 | 4.28 | - | researchgate.net |

| Annealed crystalline Nb₂O₅ | - | 4.8 | - | researchgate.net |

| Orthorhombic Nb₂O₅ on quartz | 22.57 ± 0.09 | 5.34 ± 0.07 | 2.2 ± 0.3 | researchgate.net |

Electron Microscopy and Surface Analytical Techniques

Electron microscopy techniques are fundamental for the direct visualization of the morphology and nanostructure of materials synthesized from this compound.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Morphology

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to investigate the surface morphology, particle shape, and size distribution of niobium oxide materials. These techniques provide topographical information over a wide range of magnifications.

FESEM studies on Nb₂O₅ thin films have revealed significant morphological changes depending on the synthesis conditions, such as reaction temperature. researchgate.net For instance, the morphology can transition from agglomerated and cracked structures at lower temperatures to well-defined, porous architectures at optimal temperatures. researchgate.net SEM images of Nb₂O₅ nanoparticles synthesized via different chemical routes, such as sol-gel and Pechini methods, show clear differences in grain size and degree of agglomeration. mdpi.com The Pechini method, for example, can produce agglomerates of round nanoparticles within an interconnected mesoporous network. ufmg.br These morphological characteristics are critical as they directly influence properties like surface area and accessibility, which are important for applications in catalysis and energy storage.

Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Defects

Transmission Electron Microscopy (TEM), particularly High-Resolution TEM (HRTEM), offers unparalleled insight into the nanostructure of materials, enabling the visualization of atomic lattices, nanoparticles, and crystalline defects.

Using TEM, researchers can determine the size and shape of individual Nb₂O₅ nanoparticles. researchgate.netresearchgate.net More advanced analysis with HRTEM allows for the direct imaging of the crystal lattice, confirming the crystalline phases identified by XRD and revealing the presence of structural defects. ufmg.br Various types of crystalline defects have been identified in Nb₂O₅, including stacking faults, dislocations, and twinning. rsc.orgescholarship.orgbohrium.com For example, HRTEM has been used to observe abundant stacking faults and sub-twins that form micro-domains within the material. rsc.org Selected-area electron diffraction (SAED) combined with HRTEM is a powerful method to investigate complex defect structures like domain twinning. researchgate.net

Furthermore, environmental TEM (ETEM) allows for the in-situ observation of structural transformations, such as the oxidation of niobium sub-oxides to Nb₂O₅, revealing the mechanisms of crystal growth and defect formation, like the generation of dislocations during the phase transformation. escholarship.org

| Observed Feature | Description | Technique |

|---|---|---|

| Nanoparticle Morphology | Observation of particle size, shape, and agglomeration. researchgate.netresearchgate.net | TEM |

| Stacking Faults | Disruptions in the stacking sequence of crystal planes. rsc.org | HRTEM |

| Twinning | Intergrowth of two crystals with a specific orientation relationship. rsc.orgresearchgate.net | HRTEM, SAED |

| Dislocations | Line defects within the crystal lattice, observed during phase transformations. escholarship.orgbohrium.com | HRTEM, ETEM |

| Strain Effects | Local distortions in the crystal lattice, often at grain boundaries. bohrium.com | HRTEM with GPA |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe imaging technique that provides three-dimensional topographical information of a material's surface. In the context of materials derived from this compound, particularly niobium pentoxide (Nb₂O₅) thin films, AFM is an indispensable tool for quantifying critical surface characteristics such as morphology, grain size, and roughness. The quality of the film surface is paramount for applications in electronics, optics, and catalysis.